Methyl 4-(4-methoxyphenyl)-2-nitrobenzoate
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Overview
Description
Methyl 4-(4-methoxyphenyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-(4-methoxyphenyl)benzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron, and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-2-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects . The methoxy group can also influence the compound’s binding affinity to certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methoxyphenyl)benzoate: Lacks the nitro group and has different reactivity and applications.
Methyl 4-(4-hydroxyphenyl)-2-nitrobenzoate: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and biological activities.
Uniqueness
Methyl 4-(4-methoxyphenyl)-2-nitrobenzoate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-12-6-3-10(4-7-12)11-5-8-13(15(17)21-2)14(9-11)16(18)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIFLMPMFNUTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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